molecular formula C9H12ClN B1598754 1-(4-chlorophenyl)-N-methylethanamine CAS No. 51586-23-3

1-(4-chlorophenyl)-N-methylethanamine

Cat. No. B1598754
CAS RN: 51586-23-3
M. Wt: 169.65 g/mol
InChI Key: ZTHCGUAPWQKOPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chlorophenyl)-N-methylethanamine (PCME) is an organic compound belonging to the class of aromatic amines. It is a colorless solid that is soluble in a variety of organic solvents, and is used in a wide range of scientific and industrial applications. PCME is also known by its other names, such as 4-chloro-N-methylethanamine, 4-chloro-N-methylphenethylamine, and 4-chloro-N-methyl-1-phenethylamine.

Scientific Research Applications

Metabolite Identification

Research by Goenechea et al. (1987) involved the detection and identification of various metabolites in human urine following the administration of chlorphenoxamine, which shares structural similarities with 1-(4-chlorophenyl)-N-methylethanamine. The study identified several compounds, including 1-(4-chlorophenyl)-1-phenylethanol and its derivatives, which were also found to be excreted as conjugates (Goenechea et al., 1987).

Antifungal Activity

A novel compound synthesized from 2-(4-chlorophenyl)-3-methylbutyric acid and pyridin-2-methylanamine demonstrated good antifungal activity against various pathogens, as noted by Xue Si (2009). The study highlights the potential antifungal applications of compounds structurally related to 1-(4-chlorophenyl)-N-methylethanamine (Xue Si, 2009).

Radiochemical Synthesis

Hicks et al. (1984) focused on synthesizing a radiolabeled compound, starting with acetyl-1-14C chloride, which is structurally related to 1-(4-chlorophenyl)-N-methylethanamine. The study provides insight into the synthesis of radiolabeled compounds for potential scientific research applications (Hicks et al., 1984).

Polymerization for Leather Industry

Research by Thamizharasi et al. (1999) explored the synthesis and characterization of polymers derived from 4-chlorophenyl acrylate (closely related to 1-(4-chlorophenyl)-N-methylethanamine) for applications in the leather industry. The study demonstrated how increasing the CPA in the copolymer enhances thermal stability, suggesting potential industrial applications (Thamizharasi et al., 1999).

Structural and Charge Analysis

Childs et al. (1989) conducted a comparative study of N-phenyl-3-(p-chlorophenyl)-2-propenimine and its corresponding salt, which relates to the study of 1-(4-chlorophenyl)-N-methylethanamine. Their research provides valuable information on molecular structure, which is crucial for understanding the properties and potential applications of such compounds (Childs et al., 1989).

Insecticidal Activity

A study by Hasan et al. (1996) on the insecticidal activity of methyl 3-(4-chlorophenyl)-1-[N-(4-chlorophenyl)carbamoyl]-4-methyl-2-pyrazoline-4-carboxylate reveals the potential of compounds structurally similar to 1-(4-chlorophenyl)-N-methylethanamine in pest control applications (Hasan et al., 1996).

properties

IUPAC Name

1-(4-chlorophenyl)-N-methylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN/c1-7(11-2)8-3-5-9(10)6-4-8/h3-7,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTHCGUAPWQKOPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)Cl)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90407241
Record name 1-(4-chlorophenyl)-N-methylethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90407241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-chlorophenyl)-N-methylethanamine

CAS RN

51586-23-3
Record name 1-(4-chlorophenyl)-N-methylethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90407241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [1-(4-chlorophenyl)ethyl](methyl)amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-chlorophenyl)-N-methylethanamine
Reactant of Route 2
Reactant of Route 2
1-(4-chlorophenyl)-N-methylethanamine
Reactant of Route 3
Reactant of Route 3
1-(4-chlorophenyl)-N-methylethanamine
Reactant of Route 4
Reactant of Route 4
1-(4-chlorophenyl)-N-methylethanamine
Reactant of Route 5
Reactant of Route 5
1-(4-chlorophenyl)-N-methylethanamine
Reactant of Route 6
1-(4-chlorophenyl)-N-methylethanamine

Citations

For This Compound
1
Citations
PD Clark - 2006 - eprints.nottingham.ac.uk
The application of supercritical C0₂(scC0₂) as a solvent for the synthesis of fine and bulk chemicals has been well documented; however its application as a solvent for the synthesis …
Number of citations: 2 eprints.nottingham.ac.uk

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.